molecular formula C11H15FN2O B2922356 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline CAS No. 1156819-47-4

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline

Cat. No.: B2922356
CAS No.: 1156819-47-4
M. Wt: 210.252
InChI Key: YWUOALIUFIAHFE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is a fluorinated aniline derivative featuring a morpholine ring substituted with a methyl group at the 3-position. Its molecular formula is C₁₁H₁₄FN₂O, with a molar mass of 210.24 g/mol. The compound combines a fluorine atom at the benzene ring’s 3-position and a 3-methylmorpholine moiety at the 4-position.

Properties

IUPAC Name

3-fluoro-4-(3-methylmorpholin-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOALIUFIAHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline typically involves the reaction of 3-fluoroaniline with 3-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline with structurally analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects
Compound Name Substituent at 4-Position Key Structural Differences Molecular Formula Molar Mass (g/mol)
3-Fluoro-4-(4-morpholinyl)aniline Morpholine (no methyl substitution) Lacks the 3-methyl group on morpholine C₁₀H₁₂FN₂O 196.22
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline 4-Propylpiperazine Piperazine ring with propyl chain C₁₃H₂₀FN₃ 237.32
3-Fluoro-4-(3-methylpiperidinyl)aniline 3-Methylpiperidine Piperidine ring (no oxygen) vs. morpholine C₁₂H₁₆FN₂ 206.27
3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Pyridin-4-ylmethoxy group Ether linkage with pyridine substituent C₁₂H₁₁FN₂O 218.23
3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline Tetrahydrofuranmethoxy group Ether linkage with tetrahydrofuran C₁₁H₁₄FNO₂ 211.23

Key Observations :

  • Morpholine vs.
  • Methyl Substitution : The 3-methyl group on morpholine in the target compound introduces steric effects that may enhance selectivity in enzyme binding compared to unmethylated morpholine derivatives .
  • Fluorine Position : Fluorine at the 3-position (common across analogues) stabilizes the aromatic ring and modulates electron density, influencing interactions with hydrophobic enzyme pockets .
Physicochemical Properties
  • Solubility : Morpholine-containing derivatives (e.g., 3-Fluoro-4-(4-morpholinyl)aniline ) exhibit higher solubility in polar solvents compared to piperidine analogues due to the oxygen atom .
  • Melting Points : Morpholine derivatives generally have higher melting points (e.g., 61–62°C for 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline ) due to crystalline packing influenced by hydrogen bonding .

Biological Activity

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound, characterized by the presence of a fluorine atom and a morpholine group, has been investigated for various biological activities, including antimicrobial properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃FN₂O. Its structure includes an aniline moiety with a fluorine substituent on the aromatic ring and a morpholine group that enhances its reactivity and biological activity. The addition of fluorine is known to improve the electronic properties of organic compounds, making them more effective in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against a range of microbial pathogens. It acts by inhibiting specific enzymes and pathways critical for microbial growth and biofilm formation.
  • Enzyme Inhibition : Molecular docking studies suggest that derivatives of this compound can effectively bind to target proteins, enhancing their therapeutic potential. This includes inhibition of proteasome activity, which is crucial in many diseases, including cancer .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound demonstrated its ability to inhibit bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL. This performance was compared favorably against standard antimicrobial agents like linezolid .

Enzyme Interaction Studies

In vitro studies have shown that this compound can inhibit enzymes associated with microbial resistance mechanisms. For instance, it was found to inhibit biofilm formation in bacterial strains, which is a significant factor in chronic infections.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoroaniline Aniline with a fluorine substituentPrecursor in drug synthesis
4-Morpholinoaniline Morpholine group on the para positionUsed extensively in medicinal chemistry
2-Fluoro-N-(morpholinyl)aniline Morpholine at the ortho positionExhibits different biological activities

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes in microorganisms. The fluorine atom enhances binding affinity to target proteins, while the morpholine group contributes to the overall stability and solubility of the compound in biological systems .

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